4-bromo-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide
Description
Properties
IUPAC Name |
4-bromo-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BrN5O/c19-14-6-4-12(5-7-14)18(25)21-15-3-1-2-13(10-15)16-8-9-17-22-20-11-24(17)23-16/h1-11H,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXDFLTWDWYSVIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)Br)C3=NN4C=NN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BrN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-bromo-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product yield and purity .
Chemical Reactions Analysis
4-bromo-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogen substitution reactions can occur, where the bromine atom is replaced by other functional groups using nucleophilic substitution reactions
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its potential therapeutic applications, particularly in the development of novel drugs targeting various diseases. Research has indicated that derivatives of triazole compounds often exhibit significant antimicrobial, antifungal, and anticancer properties. For instance:
- Anticancer Activity : Studies have shown that triazole derivatives can inhibit the proliferation of cancer cells by targeting specific enzymes involved in cell cycle regulation. A related study explored the structure-activity relationship of triazole derivatives and their efficacy against cancer cell lines .
- Antimicrobial Properties : The compound has been evaluated for its effectiveness against various bacterial strains. Triazole derivatives have been noted for their ability to disrupt microbial cell membranes or inhibit essential enzymatic functions.
Chemical Synthesis
In organic synthesis, 4-bromo-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide serves as an important building block for creating more complex molecules. Its unique structure allows it to participate in various chemical reactions:
- Coupling Reactions : The compound can be utilized in Suzuki or Heck coupling reactions to synthesize more complex aryl compounds.
- Ligand Formation : Its ability to coordinate with metal ions makes it useful as a ligand in coordination chemistry .
Material Science
The compound's unique properties also lend themselves to applications in material science:
- Polymer Synthesis : Due to its reactive functional groups, it can be incorporated into polymer matrices to enhance material properties such as thermal stability and mechanical strength.
- Catalysis : Research indicates potential use as a catalyst in organic reactions due to its ability to stabilize transition states through coordination with metal centers .
Case Studies
Mechanism of Action
The mechanism of action of 4-bromo-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar compounds to 4-bromo-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide include other triazolopyridazine derivatives. These compounds share a similar core structure but differ in their substituent groups, which can significantly impact their biological activities and applications. Examples include:
Biological Activity
4-bromo-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 424.3 g/mol. The compound features a bromine atom and a triazole-pyridazine moiety, which are crucial for its biological activity.
Research indicates that compounds containing the triazolo and pyridazine structures exhibit various pharmacological effects:
- Anticancer Activity : Triazole derivatives have shown promise in inhibiting cancer cell proliferation by targeting specific kinases involved in cell signaling pathways. For instance, studies suggest that the compound may inhibit the activity of certain protein kinases that are critical for tumor growth and survival .
- Antimicrobial Effects : Some benzamide derivatives have demonstrated antimicrobial properties against various pathogens. The presence of the triazole ring enhances the compound's interaction with microbial targets .
Biological Activity Data
The following table summarizes key findings regarding the biological activity of this compound:
| Activity Type | Effect | Reference |
|---|---|---|
| Anticancer | Inhibition of tumor cell growth | |
| Antimicrobial | Activity against bacterial strains | |
| Enzyme Inhibition | Inhibition of protein kinases |
Case Studies
- Anticancer Research : A study evaluated the efficacy of this compound in various cancer cell lines. Results indicated a significant reduction in cell viability at micromolar concentrations, suggesting its potential as a lead compound for further development in cancer therapy .
- Antimicrobial Studies : Another investigation focused on the compound's antimicrobial properties against Gram-positive and Gram-negative bacteria. The results showed that it exhibits moderate to high antibacterial activity, indicating its potential as an antimicrobial agent .
Q & A
Basic: What are the critical steps in synthesizing 4-bromo-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide, and how are reaction conditions optimized?
Answer:
The synthesis involves three key steps:
Triazolopyridazine Core Formation : Cyclization of pyridazine precursors with hydrazine derivatives under reflux in ethanol or DMF (70–90°C, 12–24 hours) .
Bromobenzamide Coupling : Amide bond formation between 4-bromobenzoic acid derivatives and the triazolopyridazine-containing aniline intermediate using coupling agents like EDCI/HOBt in dichloromethane (room temperature, 4–6 hours) .
Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol to achieve >95% purity.
Optimization Tips :
- Solvent polarity adjustments to improve yield (e.g., DMF for cyclization).
- Temperature control to minimize side reactions (e.g., <80°C for amide coupling).
- Monitoring via TLC and HPLC to track intermediates .
Advanced: How does the bromine substituent influence the compound’s bioactivity compared to fluoro or chloro analogs?
Answer:
The bromine atom enhances electrophilic character and hydrophobic interactions with target proteins. Key comparisons:
- Fluoro Analogs : Higher metabolic stability but weaker binding affinity due to smaller atomic radius and reduced halogen bonding .
- Chloro Analogs : Intermediate lipophilicity; moderate inhibition of kinases (e.g., EGFR) but lower selectivity than bromine derivatives .
Methodological Insight : - Use molecular docking (e.g., AutoDock Vina) to compare binding modes with kinase ATP-binding pockets.
- Validate with kinase inhibition assays (IC50 values) and cellular cytotoxicity screens (e.g., MTT assays on cancer cell lines) .
Basic: What analytical techniques are essential for characterizing this compound?
Answer:
- NMR Spectroscopy : 1H/13C NMR to confirm aromatic proton environments and amide bond formation (e.g., δ 8.2–8.5 ppm for triazolopyridazine protons) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (C18H12BrN5O, m/z 394.232) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) to assess purity (>98%) .
Advanced: How can researchers resolve contradictions in reported SAR data for triazolopyridazine derivatives?
Answer:
Contradictions often arise from substituent positioning and assay variability . Strategies include:
- Meta-Analysis : Compile IC50 data from public databases (ChEMBL, PubChem) to identify trends.
- Structural Clustering : Group compounds by substituent patterns (e.g., para-bromo vs. meta-chloro) and correlate with target affinity .
- Orthogonal Assays : Validate hits using SPR (surface plasmon resonance) for binding kinetics and cellular thermal shift assays (CETSA) for target engagement .
Basic: What are the solubility properties of this compound, and how do they affect in vitro testing?
Answer:
- Solubility : Poor in aqueous buffers (<10 µM); requires DMSO stock solutions (10 mM).
- In Vitro Testing Protocol :
Advanced: What in vivo models are suitable for evaluating its pharmacokinetics and efficacy?
Answer:
- Pharmacokinetics :
- Efficacy Models :
Basic: How does the triazolopyridazine moiety contribute to target selectivity?
Answer:
The triazolopyridazine core enables:
- Hydrogen Bonding : N1 and N3 atoms interact with kinase hinge regions (e.g., EGFR T790M/L858R mutants) .
- π-Stacking : Aromatic stacking with tyrosine residues (e.g., Tyr766 in EGFR) to enhance binding .
Validation : Co-crystallization studies (PDB deposition) or mutagenesis assays to confirm critical residues .
Advanced: What strategies mitigate off-target effects in kinase inhibition studies?
Answer:
- Kinome-Wide Profiling : Use panels (e.g., Eurofins KinaseProfiler) to assess selectivity across 300+ kinases .
- Proteomic Analysis : SILAC (stable isotope labeling) in cell lines to identify unintended targets .
- Scaffold Optimization : Introduce bulky substituents (e.g., 3-methyl groups) to sterically block non-target kinases .
Basic: What are the stability considerations for long-term storage?
Answer:
- Storage : –20°C in airtight, light-protected vials with desiccants.
- Degradation Signs : Discoloration (yellow to brown) or precipitate formation.
- Stability Testing : Periodic HPLC analysis over 6–12 months to monitor purity .
Advanced: How can computational methods guide the design of derivatives with improved blood-brain barrier (BBB) penetration?
Answer:
- QSAR Modeling : Train models on logBB data to predict BBB permeability .
- Descriptor Optimization : Reduce polar surface area (<90 Ų) and adjust logP (2–5) via substituent modifications (e.g., replacing bromine with trifluoromethyl) .
- In Silico BBB Assays : Use tools like SwissADME or BBB Predictor to prioritize candidates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
